4-(Carbamoylamino)benzene-1-sulfonic acid
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Overview
Description
4-(Carbamoylamino)benzene-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a carbamoylamino group (-NH-CO-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the sulfonation of benzene using concentrated sulfuric acid or oleum to produce benzenesulfonic acid . This intermediate can then be reacted with urea under controlled conditions to introduce the carbamoylamino group, resulting in the formation of 4-(Carbamoylamino)benzene-1-sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This allows for efficient production and high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(Carbamoylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or other derivatives.
Reduction: The carbamoylamino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Conditions typically involve the use of strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonic esters.
Reduction: Amines or other reduced derivatives.
Substitution: Nitrobenzene derivatives or halogenated benzene compounds.
Scientific Research Applications
4-(Carbamoylamino)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-sulfonic acid interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent or in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Carbamoylamino)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The carbamoylamino group may also interact with active sites of enzymes, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in various chemical reactions.
Sulfanilic acid: Contains both sulfonic acid and amino groups, used in the synthesis of azo dyes.
p-Toluenesulfonic acid: A derivative of toluene with a sulfonic acid group, commonly used as a catalyst in organic synthesis.
Uniqueness
4-(Carbamoylamino)benzene-1-sulfonic acid is unique due to the presence of both the carbamoylamino and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not.
Properties
CAS No. |
6052-44-4 |
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Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
4-(carbamoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H8N2O4S/c8-7(10)9-5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H3,8,9,10)(H,11,12,13) |
InChI Key |
XJJDJRSMXUUIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)O |
Origin of Product |
United States |
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